molecular formula C21H40O2 B12059801 cis-13-Eicosenoic acid methyl ester

cis-13-Eicosenoic acid methyl ester

Cat. No.: B12059801
M. Wt: 324.5 g/mol
InChI Key: XQXARCJTXXEQEX-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-13-Eicosenoic acid methyl ester typically involves the esterification of cis-13-Eicosenoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The reaction can be represented as follows:

cis-13-Eicosenoic acid+MethanolH2SO4cis-13-Eicosenoic acid methyl ester+Water\text{cis-13-Eicosenoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} cis-13-Eicosenoic acid+MethanolH2​SO4​​cis-13-Eicosenoic acid methyl ester+Water

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the transesterification of triglycerides containing cis-13-Eicosenoic acid. This process involves the reaction of triglycerides with methanol in the presence of a catalyst, such as sodium methoxide, to produce the methyl ester and glycerol .

Chemical Reactions Analysis

Types of Reactions: cis-13-Eicosenoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as amines or alcohols

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Substituted esters

Properties

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

methyl (Z)-icos-13-enoate

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h8-9H,3-7,10-20H2,1-2H3/b9-8-

InChI Key

XQXARCJTXXEQEX-HJWRWDBZSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.